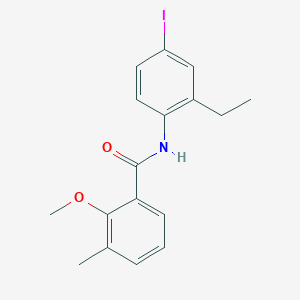![molecular formula C23H22N2O3 B246348 N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)
N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide, also known as DPA-714, is a novel ligand that has been developed for imaging neuroinflammation. It is a small molecule that is able to bind to the translocator protein (TSPO) which is expressed in the mitochondria of activated microglia and astrocytes. The TSPO is a biomarker that is upregulated in response to neuroinflammation, making it an attractive target for imaging and diagnosis.
Mecanismo De Acción
N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide binds to the TSPO which is expressed in the mitochondria of activated microglia and astrocytes. The TSPO is upregulated in response to neuroinflammation, making it an attractive target for imaging and diagnosis. The binding of N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide to the TSPO allows for the visualization of neuroinflammation using positron emission tomography (PET) imaging.
Biochemical and Physiological Effects:
N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide has been shown to have low toxicity and good bioavailability in animal models. It is rapidly metabolized in the liver and excreted in the urine. N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide does not appear to have any significant effects on the central nervous system or other organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has low toxicity and good bioavailability in animal models. N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide also allows for the visualization of neuroinflammation using PET imaging. However, there are some limitations to using N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide in lab experiments. It is expensive to synthesize and may not be widely available. N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide also has a short half-life, which may limit its use in long-term studies.
Direcciones Futuras
There are several future directions for the use of N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide in scientific research. One area of interest is the development of new ligands that can bind to the TSPO with higher affinity and selectivity. Another area of interest is the use of N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide in clinical trials to evaluate its efficacy in diagnosing and monitoring neuroinflammation in patients with neurological disorders. Additionally, N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide may have potential as a therapeutic agent for the treatment of neuroinflammation. Further research is needed to explore these possibilities.
Métodos De Síntesis
The synthesis of N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide involves a series of chemical reactions. The starting material is 3,4-dimethylphenol, which is reacted with acetic anhydride to form 3,4-dimethylphenyl acetate. The acetate is then reacted with 4-aminobenzamide in the presence of triethylamine to form N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide has shown promise as a tool for imaging neuroinflammation in a variety of neurological disorders, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease. It has been used in preclinical studies to visualize the activation of microglia and astrocytes in response to injury or disease. N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide has also been used to monitor the efficacy of anti-inflammatory drugs in animal models of neuroinflammation.
Propiedades
Fórmula molecular |
C23H22N2O3 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
N-[4-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C23H22N2O3/c1-16-8-13-21(14-17(16)2)28-15-22(26)24-19-9-11-20(12-10-19)25-23(27)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) |
Clave InChI |
NMWAJZZHFBFYPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)




![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)